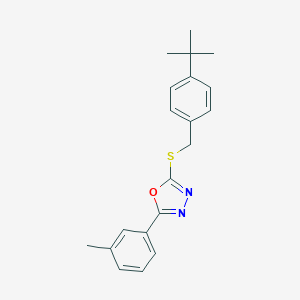
4-Tert-butylbenzyl 5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Tert-butylbenzyl 5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl sulfide is a heterocyclic compound that contains an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butylbenzyl 5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl sulfide typically involves the reaction of 4-tert-butylbenzyl chloride with 3-methylbenzoic acid hydrazide in the presence of a base. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the aromatic rings, potentially leading to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines and thiols (for nucleophilic substitution) are used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Tert-butylbenzyl 5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl sulfide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Material Science: It is explored for use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new materials and drugs.
Mechanism of Action
The mechanism of action of 4-Tert-butylbenzyl 5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl sulfide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or interact with DNA, leading to antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Tert-butylphenyl)methylsulfanyl]-5-phenyl-1,3,4-oxadiazole
- 2-[(4-Tert-butylphenyl)methylsulfanyl]-5-(4-methylphenyl)-1,3,4-oxadiazole
- 2-[(4-Tert-butylphenyl)methylsulfanyl]-5-(2-methylphenyl)-1,3,4-oxadiazole
Uniqueness
4-Tert-butylbenzyl 5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl sulfide is unique due to the specific positioning of the tert-butyl and methyl groups, which can influence its chemical reactivity and biological activity. This unique structure can lead to different interactions with molecular targets compared to its analogs, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C20H22N2OS |
|---|---|
Molecular Weight |
338.5g/mol |
IUPAC Name |
2-[(4-tert-butylphenyl)methylsulfanyl]-5-(3-methylphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C20H22N2OS/c1-14-6-5-7-16(12-14)18-21-22-19(23-18)24-13-15-8-10-17(11-9-15)20(2,3)4/h5-12H,13H2,1-4H3 |
InChI Key |
ZPUUNOYTHXECSI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2=NN=C(O2)SCC3=CC=C(C=C3)C(C)(C)C |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(O2)SCC3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)-2-pyridinyl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B418306.png)
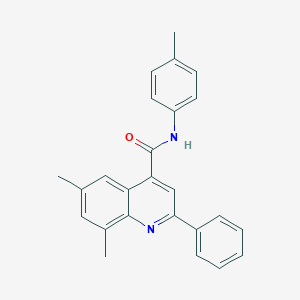
![2-[(Cyclohexylmethyl)sulfanyl]-4-(4-methoxyphenyl)-6-(4-methylphenyl)nicotinonitrile](/img/structure/B418309.png)
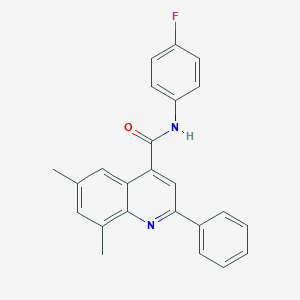
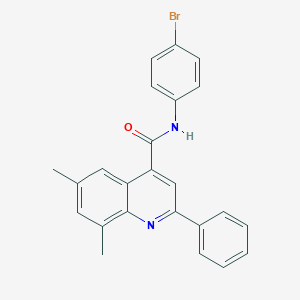
![2-{[3-cyano-6-(4-ethoxyphenyl)-4-phenyl-2-pyridinyl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B418315.png)
![3-amino-4-[4-(benzyloxy)-3-ethoxyphenyl]-N-(3,5-dimethylphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B418318.png)
![2-{[3-cyano-6-(4-ethoxyphenyl)-4-phenyl-2-pyridinyl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B418319.png)
![2-[(2-Chlorobenzyl)sulfanyl]-6-(4-ethoxyphenyl)-4-phenylnicotinonitrile](/img/structure/B418321.png)
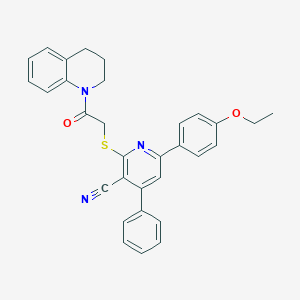
![2-{[3-cyano-6-(4-ethoxyphenyl)-4-phenyl-2-pyridinyl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B418324.png)
![2-{[3-cyano-6-(4-ethoxyphenyl)-4-phenyl-2-pyridinyl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B418326.png)
![Ethyl 2-[({[3-cyano-6-(4-ethoxyphenyl)-4-phenyl-2-pyridinyl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B418327.png)

